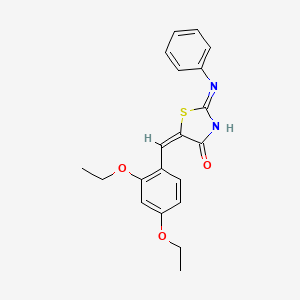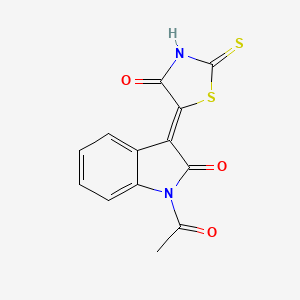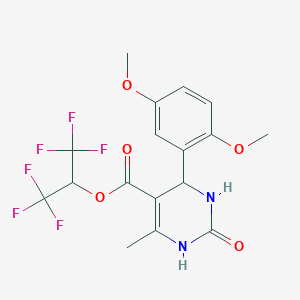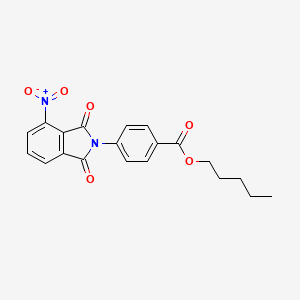![molecular formula C17H21F8NO8S3 B11707299 Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate is a complex organofluorine compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,3,3-tetrafluoropropyl) sulphate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Compared to similar compounds, Bis(2,2,3,3-tetrafluoropropyl) 2,2’-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate is unique due to the presence of the sulfonyl imino group. This functional group imparts distinct chemical properties, making it more versatile in various applications. The compound’s high fluorine content also enhances its stability and reactivity, setting it apart from other fluorinated compounds.
Propiedades
Fórmula molecular |
C17H21F8NO8S3 |
|---|---|
Peso molecular |
615.5 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoropropyl 2-[(4-methylphenyl)sulfonyl-[2-(2,2,3,3-tetrafluoropropoxysulfonyl)ethyl]amino]ethanesulfonate |
InChI |
InChI=1S/C17H21F8NO8S3/c1-12-2-4-13(5-3-12)37(31,32)26(6-8-35(27,28)33-10-16(22,23)14(18)19)7-9-36(29,30)34-11-17(24,25)15(20)21/h2-5,14-15H,6-11H2,1H3 |
Clave InChI |
ALQIXPSYDYICPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCS(=O)(=O)OCC(C(F)F)(F)F)CCS(=O)(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)


![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)

![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
